molecular formula C9H13N5O2 B12938548 N,N'-(1,3,5-Triazine-2,4-diyl)bis(N-methylacetamide) CAS No. 111829-52-8

N,N'-(1,3,5-Triazine-2,4-diyl)bis(N-methylacetamide)

Cat. No.: B12938548
CAS No.: 111829-52-8
M. Wt: 223.23 g/mol
InChI Key: FQEFYSJQAOOYSS-UHFFFAOYSA-N
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Description

N,N’-(1,3,5-Triazine-2,4-diyl)bis(N-methylacetamide) is a compound belonging to the triazine family, characterized by a triazine ring substituted with N-methylacetamide groups. Triazine compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(1,3,5-Triazine-2,4-diyl)bis(N-methylacetamide) typically involves the reaction of cyanuric chloride with N-methylacetamide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the substitution reaction. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

On an industrial scale, the production of N,N’-(1,3,5-Triazine-2,4-diyl)bis(N-methylacetamide) follows similar synthetic routes but with larger reaction vessels and more stringent control over reaction parameters. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

N,N’-(1,3,5-Triazine-2,4-diyl)bis(N-methylacetamide) undergoes various chemical reactions, including:

    Substitution Reactions: The triazine ring can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Hydrolysis: In the presence of water and acidic or basic conditions, the compound can hydrolyze to form corresponding amides and triazine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols in the presence of a base like triethylamine.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

The major products formed from these reactions include substituted triazine derivatives, amides, and various oxidized or reduced forms of the original compound.

Scientific Research Applications

N,N’-(1,3,5-Triazine-2,4-diyl)bis(N-methylacetamide) has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex triazine-based compounds and polymers.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of N,N’-(1,3,5-Triazine-2,4-diyl)bis(N-methylacetamide) involves its interaction with specific molecular targets, such as enzymes or receptors. The triazine ring can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound’s ability to undergo nucleophilic substitution allows it to modify biological macromolecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Triazine-2,4-diamine, N,N’-diethyl-6-methoxy-: Another triazine derivative with different substituents, used in various applications.

    Propazine: A triazine herbicide with similar structural features but different functional groups.

    Diethylhexyl butamido triazone: A triazine-based UV filter used in sunscreens.

Uniqueness

N,N’-(1,3,5-Triazine-2,4-diyl)bis(N-methylacetamide) is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form stable complexes with metal ions makes it a versatile compound in research and industrial applications.

Properties

CAS No.

111829-52-8

Molecular Formula

C9H13N5O2

Molecular Weight

223.23 g/mol

IUPAC Name

N-[4-[acetyl(methyl)amino]-1,3,5-triazin-2-yl]-N-methylacetamide

InChI

InChI=1S/C9H13N5O2/c1-6(15)13(3)8-10-5-11-9(12-8)14(4)7(2)16/h5H,1-4H3

InChI Key

FQEFYSJQAOOYSS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)C1=NC(=NC=N1)N(C)C(=O)C

Origin of Product

United States

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